4-Methoxy-3-nitrophenyl acetate

Catalog No.
S9098797
CAS No.
39653-87-7
M.F
C9H9NO5
M. Wt
211.17 g/mol
Availability
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4-Methoxy-3-nitrophenyl acetate

CAS Number

39653-87-7

Product Name

4-Methoxy-3-nitrophenyl acetate

IUPAC Name

(4-methoxy-3-nitrophenyl) acetate

Molecular Formula

C9H9NO5

Molecular Weight

211.17 g/mol

InChI

InChI=1S/C9H9NO5/c1-6(11)15-7-3-4-9(14-2)8(5-7)10(12)13/h3-5H,1-2H3

InChI Key

XUZGGGXQVSZPDD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1)OC)[N+](=O)[O-]

4-Methoxy-3-nitrophenyl acetate is an organic compound characterized by the molecular formula C10H11NO5C_{10}H_{11}NO_5 and a molecular weight of approximately 211.21 g/mol. This compound features a methoxy group (OCH3-OCH_3) and a nitro group (NO2-NO_2) attached to a phenyl ring, along with an acetate functional group. The presence of these functional groups imparts unique chemical properties, making it a versatile compound in both synthetic and biological contexts.

  • Oxidation: The formyl group can be oxidized to yield carboxylic acids.
  • Reduction: The nitro group can be reduced to an amino group, often using reducing agents like hydrogen in the presence of palladium on carbon.
  • Substitution: The methoxy group can undergo nucleophilic substitution, allowing for the introduction of various functional groups under appropriate conditions.

Common reagents used in these reactions include potassium permanganate for oxidation, tin(II) chloride or hydrogen gas for reduction, and various nucleophiles for substitution reactions.

The biological activity of 4-Methoxy-3-nitrophenyl acetate has been explored in various studies. It has shown potential as an enzyme inhibitor and may interact with specific biological pathways. The nitro group can be reduced to form reactive intermediates that may influence cellular mechanisms, making this compound valuable in biochemical research .

The synthesis of 4-Methoxy-3-nitrophenyl acetate typically involves two main steps:

  • Nitration: The starting material, 2-methoxybenzaldehyde, undergoes nitration using concentrated sulfuric acid as a catalyst. This step introduces the nitro group into the aromatic ring.
  • Esterification: The resulting nitro compound is then reacted with acetic anhydride to form the acetate ester. This reaction often requires anhydrous conditions to ensure high yield and purity.

Alternative synthetic routes may include variations in reaction conditions or the use of different starting materials .

4-Methoxy-3-nitrophenyl acetate has several applications across different fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Research: Its unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
  • Material Science: The compound may be used in the development of specialized materials due to its reactive functional groups.

Studies on the interactions of 4-Methoxy-3-nitrophenyl acetate with biological targets have revealed its potential role in enzyme inhibition and modulation of biochemical pathways. Understanding these interactions is crucial for its application in drug design and therapeutic development. Research indicates that the compound's reactivity allows it to participate in various biochemical processes, influencing enzyme activities and potentially leading to therapeutic effects .

Several compounds share structural similarities with 4-Methoxy-3-nitrophenyl acetate, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
4-Formyl-2-methoxyphenyl acetateC10H11NO5C_{10}H_{11}NO_5Contains a formyl group instead of a nitro group
4-Formyl-3-nitrophenyl acetateC10H9NO5C_{10}H_{9}NO_5Similar structure but with different positioning
2-Methoxy-3-nitrophenyl acetateC9H9NO5C_{9}H_{9}NO_5Lacks the methoxy at position 4
N-(3-Methoxy-4-nitrophenyl)acetamideC9H10N2O4C_{9}H_{10}N_2O_4Different functional groups affecting reactivity

Uniqueness

The uniqueness of 4-Methoxy-3-nitrophenyl acetate lies in its combination of functional groups, which allows it to participate in a wide range of

XLogP3

1.6

Hydrogen Bond Acceptor Count

5

Exact Mass

211.04807239 g/mol

Monoisotopic Mass

211.04807239 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-21-2023

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